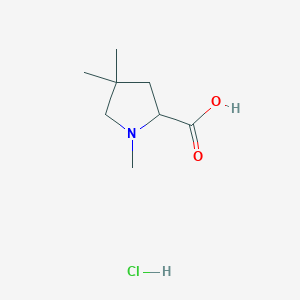

1,4,4-Trimethylpyrrolidine-2-carboxylic acid hydrochloride

Descripción

Propiedades

IUPAC Name |

1,4,4-trimethylpyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-8(2)4-6(7(10)11)9(3)5-8;/h6H,4-5H2,1-3H3,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUYZGEQMZPCWIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(N(C1)C)C(=O)O)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1,4,4-Trimethylpyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,4,4-trimethylpyrrolidine and suitable carboxylic acid derivatives.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity.

Industrial production methods may involve scaling up these laboratory procedures to produce larger quantities of the compound while maintaining quality and consistency.

Análisis De Reacciones Químicas

1,4,4-Trimethylpyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium or platinum, and specific temperature and pressure settings to optimize the reaction outcomes.

Aplicaciones Científicas De Investigación

1,4,4-Trimethylpyrrolidine-2-carboxylic acid hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.

Mecanismo De Acción

The mechanism of action of 1,4,4-Trimethylpyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved in its action .

Comparación Con Compuestos Similares

Table 1: Structural and Molecular Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| 1,4,4-Trimethylpyrrolidine-2-carboxylic acid HCl | C₉H₁₇NO₂·HCl | 207.7 | Pyrrolidine core, 1,4,4-trimethyl substitution |

| (2S,4S)-1,4-Dimethylpyrrolidine-2-carboxylic acid HCl | C₈H₁₅NO₂·HCl | 193.7 | Pyrrolidine core, 1,4-dimethyl substitution |

| Jatrorrhizine Hydrochloride | C₂₀H₂₀NO₄·HCl | 389.84 | Isoquinoline alkaloid with methoxy groups |

| Berberine Hydrochloride | C₂₀H₁₈NO₄·HCl | 371.82 | Benzodioxoloquinolizine aromatic system |

Key Observations :

- Unlike aromatic alkaloids (e.g., Jatrorrhizine and Berberine hydrochlorides), the pyrrolidine derivatives lack conjugated systems, leading to distinct UV-Vis absorption profiles and chromatographic retention times .

Analytical Methods

HPLC is a common analytical technique for hydrochlorides. For example:

- Jatrorrhizine HCl and Berberine HCl are resolved using reverse-phase HPLC with UV detection at ~270 nm, exploiting their aromaticity .

- The target compound, lacking aromaticity, may require alternative detection methods (e.g., refractive index or charged aerosol detection) or derivatization for sensitive analysis.

Table 2: Chromatographic Conditions for Hydrochlorides

Stability and Precision

- Nicardipine Hydrochloride : Exhibits pH-dependent stability, degrading under strong acidic conditions . The target compound’s stability is likely influenced by its tertiary amine structure, which may resist hydrolysis better than secondary amines.

- Dosulepin Hydrochloride : Intraday and interday precision studies show %RSD <2%, suggesting rigorous HPLC methods can be adapted for the target compound .

Actividad Biológica

Overview

1,4,4-Trimethylpyrrolidine-2-carboxylic acid hydrochloride (TMPC) is a chemical compound with the molecular formula C₈H₁₅NO₂·HCl. This compound has garnered attention due to its potential biological activities, which include antimicrobial and anticancer properties. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmacology.

TMPC is synthesized through a series of chemical reactions involving 1,4,4-trimethylpyrrolidine and carboxylic acid derivatives. The synthesis process typically includes:

- Starting Materials: 1,4,4-trimethylpyrrolidine and suitable carboxylic acid derivatives.

- Reaction Conditions: Controlled temperature and pressure with the use of catalysts.

- Purification: Techniques such as recrystallization or chromatography are employed to ensure high purity of the final product.

The chemical structure allows TMPC to interact with various biological targets, leading to its diverse biological activities.

The mechanism of action of TMPC involves its interaction with specific molecular targets within biological systems. It may modulate enzyme activity or bind to receptors, thereby influencing cellular processes. Detailed studies are needed to elucidate the exact pathways involved in its biological effects.

Antimicrobial Activity

TMPC has shown promising antimicrobial properties against a range of pathogens. A study highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating a minimum inhibitory concentration (MIC) of 64 µg/mL against certain strains . Additionally, it has been evaluated for activity against Clostridioides difficile and Acinetobacter baumannii, indicating potential as a therapeutic agent in treating resistant infections .

Table 1: Antimicrobial Activity of TMPC

| Pathogen | MIC (µg/mL) |

|---|---|

| Methicillin-resistant S. aureus | 64 |

| C. difficile | 16 |

| A. baumannii | 128 |

Anticancer Activity

Research has also explored the anticancer potential of TMPC. In vitro studies on human lung cancer cell lines (A549) have shown that derivatives of TMPC possess significant cytotoxic effects. For instance, certain analogs demonstrated IC₅₀ values in the low micromolar range, indicating strong anticancer activity . The structure-activity relationship (SAR) studies suggest that modifications to the TMPC scaffold can enhance its potency against cancer cells.

Table 2: Anticancer Activity of TMPC Derivatives

| Compound | IC₅₀ (µM) | Cell Line |

|---|---|---|

| TMPC Derivative A | 5 | A549 |

| TMPC Derivative B | 10 | A549 |

| TMPC Derivative C | 15 | A549 |

Case Studies

-

Study on Antimicrobial Efficacy:

A comprehensive study evaluated various TMPC derivatives against multidrug-resistant bacterial strains. The results indicated that specific modifications to the pyrrolidine ring significantly improved antimicrobial activity, particularly against Gram-positive bacteria like MRSA . -

Anticancer Research:

Another research project focused on the anticancer effects of TMPC derivatives in vitro. The findings revealed that certain analogs not only inhibited cell proliferation but also induced apoptosis in cancer cells, suggesting a dual mechanism of action that warrants further investigation .

Q & A

Q. What synthetic routes are most effective for producing 1,4,4-Trimethylpyrrolidine-2-carboxylic acid hydrochloride with high enantiomeric purity?

- Methodological Answer : The synthesis typically involves multi-step procedures starting with protected pyrrolidine precursors. For example, di-tert-butyl dicarboxylate derivatives can be hydrolyzed under acidic conditions (e.g., HCl) to yield the hydrochloride salt . Optimizing reaction conditions (e.g., temperature, solvent polarity, and acid strength) is critical to minimize racemization and improve yield. Chiral HPLC or polarimetry should be used to confirm enantiopurity, as stereochemical integrity is crucial for biological activity studies .

Q. How can researchers validate the purity and structural identity of this compound?

- Methodological Answer : A combination of analytical techniques is recommended:

- HPLC : Use a C18 column with a mobile phase such as 0.03 M phosphate buffer and methanol (70:30 v/v) at 1 mL/min flow rate, with UV detection at 207–210 nm for quantification .

- NMR : Analyze , , and (if applicable) spectra to confirm substituent positions and stereochemistry.

- Mass Spectrometry : High-resolution MS (HRMS) ensures accurate molecular weight confirmation.

Q. What are the key stability considerations for long-term storage?

- Methodological Answer : Store the compound in airtight, light-protected containers at 2–8°C to prevent degradation. Lyophilization is recommended for hygroscopic hydrochloride salts. Stability under accelerated conditions (e.g., 40°C/75% RH for 6 months) should be tested to establish shelf-life .

Advanced Research Questions

Q. How does the stereochemistry of the pyrrolidine ring influence biological activity in target binding studies?

- Methodological Answer : Stereochemical configuration (e.g., 2R,4S vs. 2S,4R) can drastically alter receptor binding kinetics. For example, fluorinated pyrrolidine derivatives exhibit enhanced metabolic stability and target affinity due to stereospecific interactions with enzymes or transporters . Researchers should synthesize enantiomers separately and compare their IC values in enzyme inhibition assays or binding affinity studies using surface plasmon resonance (SPR).

Q. What experimental strategies can resolve contradictions in solubility data reported for this compound?

- Methodological Answer : Discrepancies in solubility often arise from differences in pH, counterion effects, or solvent systems. Conduct systematic solubility studies:

Q. How can researchers design assays to evaluate the compound’s interaction with cytochrome P450 enzymes?

- Methodological Answer : Use liver microsomes or recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) for in vitro assays:

Incubation : Mix the compound with NADPH-regenerating systems and monitor metabolite formation via LC-MS/MS.

Inhibition Screening : Measure IC using fluorescent probes (e.g., 7-benzyloxy-4-trifluoromethylcoumarin for CYP3A4).

Time-Dependent Inhibition (TDI) : Pre-incubate the compound with enzymes to assess irreversible binding .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) to predict target binding with physiologically based pharmacokinetic (PBPK) modeling. Parameters like logP, pKa, and polar surface area can be calculated using software such as Schrödinger’s QikProp or MOE. Validate predictions with in vitro permeability assays (e.g., Caco-2 or PAMPA) .

Data Contradiction and Resolution

Q. How should researchers address discrepancies in reported biological activity across studies?

- Methodological Answer : Cross-validate results using orthogonal assays (e.g., cell-based vs. cell-free systems). For instance, if a compound shows activity in a fluorescence-based assay but not in radiometric formats, investigate interference from fluorescent moieties. Standardize protocols (e.g., ATP concentration in kinase assays) and use reference inhibitors as controls .

Safety and Handling

Q. What are the critical hazards associated with handling this compound, and how can they be mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.